2-(Piperazin-1-yl)benzoic acid

Overview

Description

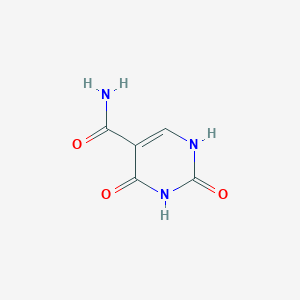

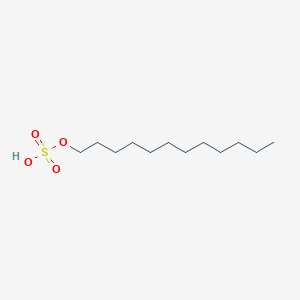

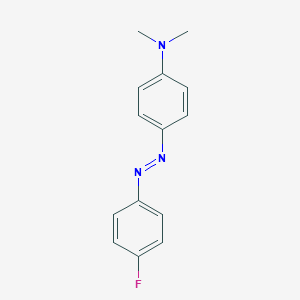

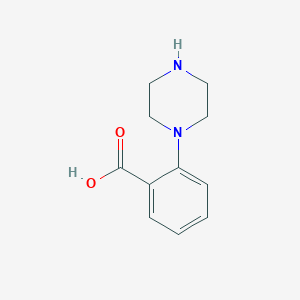

2-(Piperazin-1-yl)benzoic acid is a compound with the molecular formula C11H14N2O2 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of 2-(Piperazin-1-yl)benzoic acid or its derivatives involves multi-step procedures . The structures of the synthesized compounds are characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The InChI code for 2-(Piperazin-1-yl)benzoic acid is 1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) .Physical And Chemical Properties Analysis

2-(Piperazin-1-yl)benzoic acid has a molecular weight of 206.24 . Its boiling point is 243°C .Scientific Research Applications

Pharmacology

2-(Piperazin-1-yl)benzoic acid has been explored for its potential in pharmacology, particularly in the synthesis of benzothiazole derivatives . These derivatives exhibit a range of biological activities, including antibacterial properties. The compound’s structure allows for modifications that can enhance its drug likeness or “drugability” according to Lipinski’s rule of five, which is crucial for the development of new pharmaceuticals .

Agriculture

In agriculture, benzoic acid derivatives, including 2-(Piperazin-1-yl)benzoic acid, are studied for their biostimulant properties . They can act as complementary nutrient sources for plants, enhancing growth and yield. Their anti-fungal and anti-bacterial properties also make them candidates for protecting crops against pests and diseases .

Medical Research

The compound is used in medical research for proteomics studies due to its ability to interact with proteins and peptides . Its solid form and stability at ambient temperatures make it suitable for various experimental conditions in medical research laboratories .

Industrial Applications

While specific industrial applications of 2-(Piperazin-1-yl)benzoic acid are not widely documented, its chemical properties suggest potential uses in the synthesis of complex organic molecules. Its solid state and relatively high boiling point indicate that it could be useful in high-temperature industrial chemical reactions .

Chemical Synthesis

2-(Piperazin-1-yl)benzoic acid is involved in the chemical synthesis of heterocyclic compounds. It serves as a building block for creating structurally modified derivatives with potential pharmacological applications . Its role in the synthesis of complex molecules underscores its importance in organic chemistry research.

Environmental Applications

Research into the environmental applications of 2-(Piperazin-1-yl)benzoic acid is still emerging. However, its chemical stability and lack of toxic residues suggest it could have environmentally friendly applications. It may be used in the development of green chemistry solutions where minimizing environmental impact is a priority .

Safety and Hazards

The safety information for 2-(Piperazin-1-yl)benzoic acid indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2-(Piperazin-1-yl)benzoic acid is acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

2-(Piperazin-1-yl)benzoic acid interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it prevents the hydrolysis of acetylcholine, leading to an increase in acetylcholine levels. This can enhance cognitive function, particularly in conditions like Alzheimer’s disease where acetylcholine levels are typically reduced .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function. This makes 2-(Piperazin-1-yl)benzoic acid a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

properties

IUPAC Name |

2-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLZQIMSYNAILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375156 | |

| Record name | 2-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)benzoic acid | |

CAS RN |

446831-27-2 | |

| Record name | 2-(1-Piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 446831-27-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.